molecular formula C24H34O5 B1669155 Clascotérone CAS No. 19608-29-8

Clascotérone

Numéro de catalogue: B1669155
Numéro CAS: 19608-29-8
Poids moléculaire: 402.5 g/mol
Clé InChI: GPNHMOZDMYNCPO-PDUMRIMRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La clascotérone, également connue sous le nom de cortexolone 17α-propionate, est un stéroïde pregnane synthétique et un dérivé de la progestérone et de la 11-désoxycortisol. Elle est principalement utilisée comme médicament anti-androgène topique pour le traitement de l'acné vulgaire. La this compound agit en inhibant les récepteurs aux androgènes dans la peau, réduisant ainsi les effets des androgènes comme la testostérone et la dihydrotestostérone, qui sont connus pour contribuer à la pathogenèse de l'acné .

Applications De Recherche Scientifique

Summary of Clinical Trials

Several clinical trials have evaluated the efficacy and safety of clascoterone cream, particularly its 1% formulation. The following table summarizes key findings from significant studies:

Study ReferenceNumber of ParticipantsTreatment DurationPrimary EndpointResults
CB-03-01/2570812 weeksIGA Success Rate18.4% success with clascoterone vs 9.0% with vehicle (P < .001)
CB-03-01/2673212 weeksIGA Success Rate20.3% success with clascoterone vs 6.5% with vehicle (P < .001)
Safety Analysis2457VariousAdverse EventsLow incidence of treatment-emergent adverse events

Detailed Findings

The studies indicated that clascoterone significantly reduced both inflammatory and non-inflammatory lesion counts compared to placebo. For instance, in the CB-03-01/25 study, the absolute change from baseline in non-inflammatory lesions was -19.4 for those treated with clascoterone versus -13.0 for the vehicle group (P < .001) . Furthermore, a favorable safety profile was established, with low rates of adverse events reported across trials .

Case Studies

Case Study 1: Efficacy in Adult Patients

A notable case study involved a cohort of adult patients suffering from moderate to severe acne vulgaris. After a 12-week treatment with clascoterone cream, patients exhibited significant improvements in both inflammatory and non-inflammatory lesions. The study highlighted that most patients achieved clear or almost clear skin by the end of the treatment period .

Case Study 2: Pediatric Population

Another study focused on adolescents aged 12 to 17 years treated with clascoterone cream. The results mirrored those seen in adult populations, demonstrating effective reduction in lesion counts and improvement in skin appearance without significant adverse effects. This suggests that clascoterone is a viable treatment option for younger patients .

Safety Profile

Clascoterone has been shown to have a favorable safety profile when compared to traditional systemic therapies for acne. The primary adverse events reported include mild local irritation and transient stinging upon application. Importantly, systemic side effects were minimal due to the topical nature of the treatment .

Mécanisme D'action

Target of Action

Clascoterone primarily targets androgen receptors (ARs) . These receptors are expressed throughout the skin, including in sebaceous glands, sebocytes, and dermal papilla cells . Androgens such as testosterone and dihydrotestosterone (DHT) bind to these ARs and contribute to the development of androgen-dependent conditions such as acne and alopecia .

Mode of Action

Clascoterone works as an antagonist at androgen receptors . It competes with androgens for binding to androgen receptors, thereby blocking the androgen receptor signalling cascades that promote acne pathogenesis . This includes processes such as sebaceous gland proliferation, excess sebum production, and inflammatory pathways .

Biochemical Pathways

By blocking the androgen receptor signalling cascades, clascoterone affects several biochemical pathways. It prevents DHT from activating transcription of androgen-responsive genes involved in inflammatory processes . This includes genes involved in both lipid synthesis and inflammatory cytokine production . As a result, less inflammation develops in the hair follicles and their associated sebaceous glands, preventing the development of acne .

Pharmacokinetics

Clascoterone is rapidly metabolized to cortexolone in human plasma . It achieves pharmacokinetic steady-state by day 5 . At steady-state, plasma concentrations increase 1.8 to 2.1 fold versus the first dose . The systemic exposure of clascoterone is similar across different age cohorts .

Result of Action

The molecular and cellular effects of clascoterone’s action include reduced sebum production and inflammation . By inhibiting the action of androgen receptors on cells in the sebaceous gland, clascoterone reduces sebum production and inflammation . This results in the prevention of acne development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of clascoterone. For instance, diet and pollution have been linked to increased sebum production and exacerbated acne symptoms . Pollutants can alter the skin barrier and microbiome, further aggravating or even triggering acne outbreaks .

Analyse Biochimique

Biochemical Properties

Cortexolone 17alpha-propionate plays a crucial role in biochemical reactions by acting as an antagonist to androgen receptors. It binds with high affinity to these receptors, thereby inhibiting the binding of androgens such as testosterone and dihydrotestosterone (DHT). This inhibition prevents the activation of androgen receptor signaling pathways, which are responsible for the proliferation of sebocytes and the production of sebum and inflammatory cytokines . The interaction of cortexolone 17alpha-propionate with androgen receptors is dose-dependent and selective, making it an effective topical treatment for acne and other androgen-related skin disorders .

Cellular Effects

Cortexolone 17alpha-propionate exerts significant effects on various cell types and cellular processes. In sebocytes, the compound inhibits the production of lipids and inflammatory cytokines, which are key contributors to acne pathogenesis . Additionally, cortexolone 17alpha-propionate has been shown to influence cell signaling pathways by blocking the effects of androgens on sebaceous glands and dermal papilla cells . This blockade results in reduced sebaceous gland proliferation and decreased sebum production, ultimately leading to an improvement in acne symptoms .

Molecular Mechanism

The molecular mechanism of cortexolone 17alpha-propionate involves its high-affinity binding to androgen receptors, thereby preventing the binding of androgens such as testosterone and DHT . This competitive inhibition blocks the androgen receptor signaling cascades that promote acne pathogenesis, including sebaceous gland proliferation and excess sebum production . Additionally, cortexolone 17alpha-propionate inhibits the transcription of androgen-regulated genes and the production of inflammatory cytokines in a dose-dependent manner . This selective topical activity makes it a potent antiandrogen for treating acne and androgenetic alopecia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cortexolone 17alpha-propionate have been observed to change over time. The compound exhibits stability and maintains its antiandrogenic activity over extended periods . Studies have shown that cortexolone 17alpha-propionate remains effective in inhibiting androgen receptor signaling and reducing sebum production even after prolonged exposure . Additionally, the compound’s degradation products do not exhibit significant antiandrogenic activity, ensuring its long-term efficacy in treating androgen-dependent conditions .

Dosage Effects in Animal Models

The effects of cortexolone 17alpha-propionate vary with different dosages in animal models. At lower doses, the compound effectively inhibits androgen receptor signaling and reduces sebum production without causing significant adverse effects . At higher doses, cortexolone 17alpha-propionate may exhibit toxic effects, including skin irritation and systemic absorption . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

Cortexolone 17alpha-propionate is metabolized primarily in the skin, where it is converted to its inactive metabolite, cortexolone . This metabolic pathway involves the hydrolysis of the propionate ester group, resulting in the formation of cortexolone, which does not exhibit significant antiandrogenic activity . The metabolism of cortexolone 17alpha-propionate ensures its selective topical activity and minimizes systemic exposure .

Transport and Distribution

Cortexolone 17alpha-propionate is transported and distributed within cells and tissues primarily through passive diffusion . The compound’s lipophilic nature allows it to penetrate the skin barrier and reach the target androgen receptors in sebocytes and dermal papilla cells . Additionally, cortexolone 17alpha-propionate exhibits selective accumulation in the skin, ensuring its localized activity and minimizing systemic absorption .

Subcellular Localization

The subcellular localization of cortexolone 17alpha-propionate is primarily within the cytoplasm, where it binds to androgen receptors . This binding prevents the translocation of the androgen receptor complex to the nucleus, thereby inhibiting the transcription of androgen-regulated genes . The selective localization of cortexolone 17alpha-propionate within the cytoplasm ensures its targeted antiandrogenic activity and minimizes off-target effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La clascotérone est synthétisée en utilisant le dipropionate comme matière première par le biais d'une réaction chimique. La synthèse implique une alcoolyse chimiosélective catalysée par la lipase du diester correspondant 17α,21 en une seule étape . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs spécifiques pour obtenir le produit souhaité.

Méthodes de production industrielle : La production industrielle de la this compound implique la mise à l'échelle de la voie de synthèse pour produire de grandes quantités du composé. Ce processus comprend l'optimisation des conditions de réaction, des étapes de purification et des mesures de contrôle de la qualité pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : La clascotérone subit diverses réactions chimiques, notamment :

    Oxydation : La this compound peut être oxydée pour former différents dérivés.

    Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la this compound.

    Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de this compound.

Réactifs et conditions courants :

    Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

    Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

    Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut donner des produits désoxygénés .

4. Applications de recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique, notamment :

    Chimie : La this compound est utilisée comme composé modèle dans des études impliquant la synthèse et la modification de stéroïdes.

    Biologie : La recherche sur la this compound se concentre sur ses effets sur les récepteurs aux androgènes et son utilisation potentielle dans le traitement des affections dépendantes des androgènes.

    Médecine : La this compound est principalement utilisée en dermatologie pour le traitement de l'acné vulgaire.

    Industrie : La this compound est produite et commercialisée sous forme de crème topique pour le traitement de l'acné.

5. Mécanisme d'action

La this compound exerce ses effets en agissant comme un antagoniste au niveau des récepteurs aux androgènes (AR) exprimés dans toute la peau, y compris les glandes sébacées, les sébocytes et les cellules de la papille dermique. En compétition avec les androgènes comme la testostérone et la dihydrotestostérone pour se lier à ces récepteurs, la this compound bloque les cascades de signalisation du récepteur aux androgènes qui favorisent la pathogenèse de l'acné. Cela comprend la réduction de la prolifération des glandes sébacées, de la production excessive de sébum et des voies inflammatoires .

Composés similaires :

    Spironolactone : Un autre anti-androgène utilisé pour le traitement de l'acné, mais principalement administré par voie orale.

    Finastéride : Un inhibiteur de la 5α-réductase utilisé pour l'alopécie androgénétique.

    Trifarotene : Un rétinoïde utilisé pour le traitement de l'acné.

    Tazarotène : Un autre rétinoïde utilisé pour le traitement de l'acné et du psoriasis.

Comparaison : La this compound est unique en raison de son activité hautement localisée lorsqu'elle est appliquée par voie topique, présentant une absorption systémique minimale. Cela réduit le risque d'effets secondaires systémiques par rapport aux anti-androgènes oraux comme la spironolactone . De plus, la this compound a montré qu'elle inhibait l'activité du récepteur aux androgènes avec une affinité supérieure à celle de la spironolactone . Contrairement aux rétinoïdes tels que le trifarotene et le tazarotene, qui ciblent principalement les récepteurs de l'acide rétinoïque, la this compound cible spécifiquement les récepteurs aux androgènes, ce qui en fait un ajout novateur aux options de traitement de l'acné .

Comparaison Avec Des Composés Similaires

    Spironolactone: Another antiandrogen used for acne treatment, but primarily administered orally.

    Finasteride: A 5α-reductase inhibitor used for androgenetic alopecia.

    Trifarotene: A retinoid used for acne treatment.

    Tazarotene: Another retinoid used for acne and psoriasis treatment.

Comparison: Clascoterone is unique in its highly localized activity when applied topically, showing minimal systemic absorption. This reduces the risk of systemic side effects compared to oral antiandrogens like spironolactone . Additionally, clascoterone has been shown to inhibit androgen receptor activity with greater affinity than spironolactone . Unlike retinoids such as trifarotene and tazarotene, which primarily target retinoic acid receptors, clascoterone specifically targets androgen receptors, making it a novel addition to acne treatment options .

Activité Biologique

Clascoterone, also known as cortexolone 17α-propionate, is a novel topical androgen receptor antagonist primarily developed for the treatment of acne vulgaris. This compound is significant due to its unique mechanism of action targeting androgen receptors in the skin, which plays a critical role in the pathophysiology of acne.

Clascoterone functions by selectively binding to androgen receptors (ARs) located in sebaceous glands and other skin cells. This action inhibits the effects of androgens such as testosterone and dihydrotestosterone (DHT), which are known to stimulate sebum production and contribute to acne development. The compound's anti-androgenic effects have been demonstrated to be dose-dependent in vitro, particularly in human primary sebocytes .

Pharmacokinetics

Upon topical application, clascoterone penetrates the skin effectively, reaching dermal levels with minimal systemic absorption. Clinical studies indicate that steady-state concentrations are achieved within five days of application, with a mean maximum plasma concentration (Cmax) of approximately 4.5 ng/mL after two weeks . The drug is predominantly bound to plasma proteins (84-89%) and is rapidly hydrolyzed into an inactive metabolite, cortexolone, limiting systemic effects .

Efficacy in Clinical Trials

Clascoterone cream (1%) has undergone rigorous clinical evaluation. In two pivotal Phase 3 trials, it demonstrated significant efficacy compared to vehicle treatment:

  • Reduction in Non-Inflammatory Lesions :
    • Clascoterone: Mean reduction of -19.4 lesions
    • Vehicle: Mean reduction of -13.0 lesions
    • Statistical significance: p<0.001p<0.001
  • Reduction in Inflammatory Lesions :
    • Clascoterone: Mean reduction of -19.3 lesions
    • Vehicle: Mean reduction of -13.0 lesions
    • Statistical significance: p<0.001p<0.001 .

Safety Profile

The safety profile of clascoterone has been generally favorable, with hyperkalemia observed in approximately 5% of patients . Clinical studies reported mild adverse events, including localized skin reactions, while serious adverse events related to HPA axis suppression were rare and reversible upon discontinuation .

Case Study Insights

  • Efficacy in Diverse Populations : A study involving diverse patient demographics demonstrated that clascoterone was effective across different age groups and skin types, highlighting its broad applicability in treating acne vulgaris.
  • Long-term Use : Longitudinal studies suggested that continuous use of clascoterone can maintain therapeutic benefits without significant long-term adverse effects, making it a viable option for chronic acne management.

Summary of Research Findings

StudyPopulationDurationKey Findings
CB-03-01/25Adults with moderate to severe acne12 weeksSignificant reduction in both inflammatory and non-inflammatory lesions compared to vehicle
CB-03-01/26Adolescents aged ≥12 years12 weeksSimilar efficacy as seen in adult populations; well-tolerated with minimal side effects
Phase 2 StudyVarious ethnicitiesVariesDemonstrated efficacy across diverse skin types; noted for lower incidence of hyperpigmentation compared to traditional therapies

Propriétés

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-4-21(28)29-24(20(27)14-25)12-9-19-17-6-5-15-13-16(26)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,25H,4-12,14H2,1-3H3/t17-,18+,19+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNHMOZDMYNCPO-PDUMRIMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471883
Record name Clascoterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Acne is a multifactorial skin condition characterized by excess sebum production, epithelial hyperkeratinization, proliferation of the skin commensal bacteria, and inflammation. Circulating and locally synthesized natural ligands, testosterone and dihydrotestosterone (DHT), serve as causative factors in both males and females. Upon binding of DHT, the DHT-androgen receptor complex dimerizes and translocates to the nucleus where it promotes the transcription of genes involved in acne pathogenesis, including proliferation and differentiation of sebocytes, excess sebum production, and inflammatory cytokine production. Clascoterone is a potent antagonist at ARs and competes for androgens in binding to the receptor, thereby inhibiting downstream signalling of ARs that promote acne. Androgenetic alopecia is also an androgen-dependent and highly genetic condition. Dihydrotestosterone (DHT) binds to ARs expressed on dermal papilla cells (DPC) in the scalp to induce AR-mediated transcription of genes that contribute to androgenic alopecia. By blocking the interaction between DHT and aARs, clascoterone inhibits AR-regulated transcription and DHT-induced IL-6 synthesis.
Record name Clascoterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

19608-29-8
Record name 21-Hydroxy-17-(1-oxopropoxy)pregn-4-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19608-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clascoterone [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019608298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clascoterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12499
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clascoterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLASCOTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN7MM8XG2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clascoterone
Reactant of Route 2
Reactant of Route 2
Clascoterone
Reactant of Route 3
Reactant of Route 3
Clascoterone
Reactant of Route 4
Reactant of Route 4
Clascoterone
Reactant of Route 5
Reactant of Route 5
Clascoterone
Reactant of Route 6
Clascoterone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.